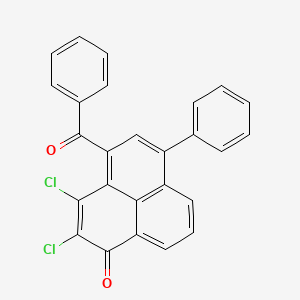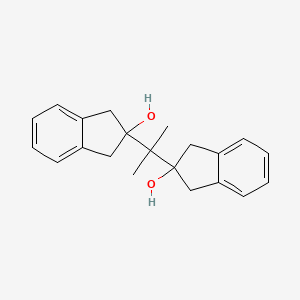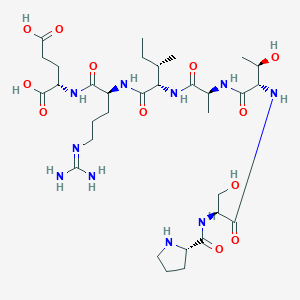![molecular formula C8H5N3O5 B14256524 2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- CAS No. 392713-93-8](/img/structure/B14256524.png)
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- is a synthetic compound known for its antibacterial properties. It is commonly used in the treatment of urinary tract infections due to its effectiveness against a broad spectrum of bacteria. The compound is also known by its chemical name, nitrofurantoin, and has been widely studied for its pharmacological and chemical properties .
Méthodes De Préparation
The synthesis of 2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- typically involves the reaction of 1-aminohydantoin sulfate with 5-nitro-2-furaldehyde diacetate . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions, with additional steps to purify and crystallize the final product .
Analyse Des Réactions Chimiques
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that inactivate bacterial ribosomal proteins.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s activity.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates inactivate bacterial ribosomal proteins and other macromolecules, inhibiting vital biochemical processes such as protein synthesis, aerobic energy metabolism, DNA synthesis, RNA synthesis, and cell wall synthesis . This broad-based mode of action helps prevent the development of bacterial resistance .
Comparaison Avec Des Composés Similaires
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- is unique compared to other similar compounds due to its specific antibacterial properties and its effectiveness in treating urinary tract infections. Similar compounds include:
Nitrofurazone: Another nitrofuran derivative with antibacterial properties.
Furazolidone: Used in the treatment of bacterial and protozoal infections.
Nifuroxazide: An antibacterial agent used to treat gastrointestinal infections.
These compounds share similar chemical structures but differ in their specific applications and effectiveness against various types of bacteria .
Propriétés
Numéro CAS |
392713-93-8 |
|---|---|
Formule moléculaire |
C8H5N3O5 |
Poids moléculaire |
223.14 g/mol |
Nom IUPAC |
5-[(5-nitrofuran-2-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H5N3O5/c12-7-5(9-8(13)10-7)3-4-1-2-6(16-4)11(14)15/h1-3H,(H2,9,10,12,13) |
Clé InChI |
QFWCTABYNWDQLY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol](/img/structure/B14256454.png)



![1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol)](/img/structure/B14256478.png)






![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)

